2,4-Dimethylbenzoic acid CAS number and properties
2,4-Dimethylbenzoic acid CAS number and properties
An In-depth Technical Guide to 2,4-Dimethylbenzoic Acid
Introduction
2,4-Dimethylbenzoic acid, with the CAS Registry Number 611-01-8, is an aromatic carboxylic acid.[1][2] Also known as m-xylene-4-carboxylic acid, this compound serves as a significant building block in the synthesis of a variety of organic molecules.[2][3][4] Its structural features, including the carboxylic acid group and two methyl groups on the benzene (B151609) ring, impart unique reactivity and properties that make it a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries.[4][5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
The fundamental properties of 2,4-Dimethylbenzoic acid are summarized in the table below, providing a quantitative look at its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 611-01-8 | [1] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2][6] |
| Appearance | White crystalline powder | [7][8] |
| Melting Point | 124-126 °C | [8] |
| Boiling Point | 267 °C at 727 mmHg | [8] |
| Water Solubility | 0.16 g/L at 25 °C | [7][8] |
| Solubility | Soluble in Methanol | [3][8] |
| pKa | 4.217 at 25 °C | [7][8] |
| Flash Point | 154 °C | [9] |
| Density | 1.0937 g/cm³ (estimate) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2,4-Dimethylbenzoic acid. Key spectral data are available from various sources.
| Spectroscopic Technique | Availability | Reference |
| Mass Spectrometry (MS) | Data available | [1][6] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Spectrum available | [6][10] |
| Infrared Spectroscopy (IR) | Spectrum available | [6][10] |
| Raman Spectroscopy | Spectrum available | [6][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a key reaction of 2,4-Dimethylbenzoic acid are provided below.
Synthesis of 2,4-Dimethylbenzoic Acid via Carbon Dioxide Carboxylation
This method describes the synthesis of 2,4-Dimethylbenzoic acid from m-xylene (B151644) and carbon dioxide.[11]
Methodology:
-
In a reactor equipped with a stirrer, add m-xylene and aluminum chloride catalyst in a mass ratio of 1:0.10 to 1:0.35.[11] Seal the reactor.
-
Introduce carbon dioxide gas into the reactor to replace the air.
-
Begin stirring and pressurize the reactor to 0.2-0.7 MPa.
-
Maintain the reaction temperature at 25-40 °C and allow the reaction to proceed for 5-10 hours.[11]
-
After the reaction is complete, add m-xylene and dilute hydrochloric acid to the reactant mixture, ensuring the temperature remains below 30 °C.
-
Stir the mixture for 20 minutes and then allow it to stand for phase separation.
-
Separate the organic phase and adjust its pH to approximately 11 using a base.
-
Allow the mixture to stand and separate the aqueous phase.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid, which will cause a white powder to precipitate.
-
Filter the precipitate and dry it to obtain the final product, 2,4-Dimethylbenzoic acid.[11]
Caption: Synthesis workflow for 2,4-Dimethylbenzoic acid.
Purification Protocol
A common method for purifying 2,4-Dimethylbenzoic acid is recrystallization followed by sublimation.
Methodology:
-
Crystallize the crude 2,4-Dimethylbenzoic acid from ethanol (B145695) or water.[8]
-
For higher purity, sublime the crystallized acid in a vacuum.[8]
Nitration of 2,4-Dimethylbenzoic Acid
This protocol details the nitration of 2,4-Dimethylbenzoic acid to produce 2,4-dimethyl-5-nitrobenzoic acid.[12]
Methodology:
-
Cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 5.0 g of 2,4-dimethylbenzoic acid to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.[12]
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 2,4-dimethylbenzoic acid over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.[12]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.
-
Dry the product, 2,4-dimethyl-5-nitrobenzoic acid, in a desiccator.
Caption: Experimental workflow for the nitration of 2,4-Dimethylbenzoic acid.
Applications
2,4-Dimethylbenzoic acid is a versatile intermediate with a range of applications in different industrial and research sectors.
-
Pharmaceuticals: It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5] Its structure provides a scaffold for developing new drug molecules.[5]
-
Agrochemicals: It is used in the creation of more potent and environmentally friendly crop protection agents.[4][5]
-
Polymers and Materials Science: This compound is used as an intermediate in the synthesis of polymers, where its inclusion can enhance thermal stability and mechanical properties.[4][5] It is also used in the formulation of polymer additives and surfactants.[4]
-
Dyes and Pigments: It is a precursor in the manufacturing of various dyes and pigments.[4][5]
-
Research: It has been utilized in the capillary electrophoretic separation of α-, β-, γ- and δ-cyclodextrins.[8]
-
Biological Activity: 2,4-Dimethylbenzoic acid has shown antibacterial activity.[8] It is also known as a metabolite of pseudocumene (1,2,4-trimethylbenzene).[8][13]
Safety and Toxicology
2,4-Dimethylbenzoic acid is classified as a hazardous substance and requires careful handling. The key safety and toxicological information is summarized below.
| Hazard Information | Details | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][14][15] |
| Signal Word | Warning | [6][14][15] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][14][15] |
| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves. | |
| Storage | Store in a tightly sealed container in a cool, dry place. | [7] |
Conclusion
2,4-Dimethylbenzoic acid is a commercially important chemical intermediate with well-defined properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and polymers underscores its significance in chemical manufacturing and research. The availability of detailed synthetic and reaction protocols, combined with a clear understanding of its safety profile, enables its effective and safe use in various applications. This guide provides the core technical information required by researchers and drug development professionals to leverage the potential of this versatile compound.
References
- 1. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 2,4-Dimethylbenzoic Acid | 611-01-8 | TCI AMERICA [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2,4-Dimethylbenzoic acid(611-01-8) 1H NMR spectrum [chemicalbook.com]
- 11. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,4-Dimethylbenzoic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
